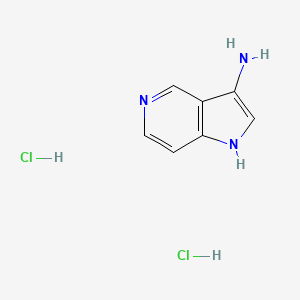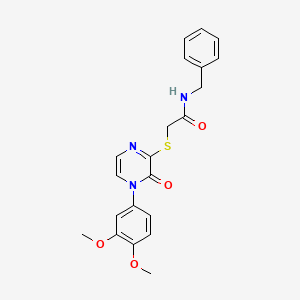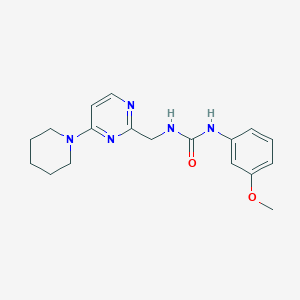![molecular formula C9H9FN4O2S B2648051 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride CAS No. 2094625-50-8](/img/structure/B2648051.png)
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride, also known as sulfoxaflor, is a new class of insecticide that was first introduced in 2013. It is used to control a wide range of pests, including aphids, whiteflies, and thrips, in various crops such as cotton, soybeans, and citrus. Sulfoxaflor has gained popularity due to its high efficacy, low toxicity, and quick action against pests.
Wirkmechanismus
Sulfoxaflor acts on the central nervous system of insects by selectively binding to the nicotinic acetylcholine receptor, which leads to the disruption of neurotransmission. This results in paralysis and death of the insect. Sulfoxaflor has a unique mode of action that is different from other insecticides, which makes it effective against pests that have developed resistance to other insecticides.
Biochemical and Physiological Effects:
Sulfoxaflor has been found to have a low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, which reduces the risk of accumulation in the environment. Sulfoxaflor has also been found to have no carcinogenic or mutagenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfoxaflor has several advantages for lab experiments. It is highly effective against a wide range of pests, which makes it a useful tool for studying pest behavior and ecology. Sulfoxaflor also has a low impact on non-target organisms, which reduces the risk of confounding results. However, 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride has some limitations for lab experiments. It is expensive compared to other insecticides, which may limit its use in some studies. Sulfoxaflor also has a short half-life, which requires frequent reapplication in long-term studies.
Zukünftige Richtungen
There are several future directions for 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride research. One area of research is the development of new formulations and delivery systems that can improve the efficacy and reduce the cost of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride. Another area of research is the study of the ecological impacts of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride on non-target organisms, such as pollinators and beneficial insects. Research can also be done to investigate the potential of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride for use in integrated pest management programs, which can reduce the reliance on other insecticides. Finally, more research can be done to understand the mechanism of action of 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride and to develop new insecticides with similar modes of action.
Conclusion:
Sulfoxaflor is a new class of insecticide that has gained popularity due to its high efficacy, low toxicity, and quick action against pests. It has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. Sulfoxaflor has a unique mode of action that is different from other insecticides, which makes it effective against pests that have developed resistance to other insecticides. While 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride has some limitations for lab experiments, there are several future directions for research that can improve its efficacy and reduce its cost. Overall, 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride is a promising insecticide that can help to control pests and improve crop yields.
Synthesemethoden
Sulfoxaflor is synthesized through a multi-step process that involves the reaction of 4-bromo-1-sulfonylbenzene with 5-methyl-1H-tetrazole in the presence of a base. The resulting product is then treated with hydrogen fluoride to yield 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride. The synthesis method is relatively simple and yields high purity 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride.
Wissenschaftliche Forschungsanwendungen
Sulfoxaflor has been extensively studied for its insecticidal properties. It has been shown to be highly effective against a wide range of pests, including those that have developed resistance to other insecticides. Sulfoxaflor has also been found to have a low impact on non-target organisms, such as bees, when used according to label directions. Research has also shown that 4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride has a short half-life in the environment, which reduces the risk of environmental contamination.
Eigenschaften
IUPAC Name |
4-[(5-methyltetrazol-1-yl)methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O2S/c1-7-11-12-13-14(7)6-8-2-4-9(5-3-8)17(10,15)16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFBPYBGPHUQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-methyl-1H-1,2,3,4-tetrazol-1-yl)methyl]benzene-1-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[2-(2-methylpyrrolidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B2647969.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropoxybenzamide](/img/structure/B2647972.png)
![1-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2647973.png)
![(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride](/img/structure/B2647974.png)

![ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2647976.png)

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-chlorothiophene-2-carboxamide](/img/structure/B2647986.png)

![(1S,3R,E)-3-(1H-benzo[d]imidazol-2-yl)-N'-(2-hydroxybenzylidene)-1,2,2-trimethylcyclopentanecarbohydrazide](/img/structure/B2647988.png)
![1-(3,4-Dichlorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2647989.png)
![2-{[4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2647991.png)